![molecular formula C7H7FO2 B2401854 4-Fluoro-3-(hydroxymethyl)phenol CAS No. 438049-37-7](/img/structure/B2401854.png)
4-Fluoro-3-(hydroxymethyl)phenol
Overview
Description
4-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(hydroxymethyl)phenol is 1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 . The canonical SMILES representation is C1=CC(=C(C=C1O)CO)F . For a detailed 3D structure, it would be best to refer to a chemical database like PubChem .Physical And Chemical Properties Analysis
4-Fluoro-3-(hydroxymethyl)phenol is a solid substance at room temperature . It has a molecular weight of 142.13 g/mol . The exact mass and monoisotopic mass are 142.04300762 g/mol . The compound has a topological polar surface area of 40.5 Ų .Scientific Research Applications
Chemical Properties and Storage
“4-Fluoro-3-(hydroxymethyl)phenol” is a solid compound with a molecular weight of 142.13 . It is stored in a dry environment at a temperature between 2-8°C .
Safety Information
The compound is classified under GHS07 for safety . It has hazard statements H315-H319, which indicate that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing .
Use in Fire Emergencies
In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used to extinguish it .
Use in Molecular Imaging
“4-Fluoro-3-(hydroxymethyl)phenol” has been used in the synthesis of a novel PET (Positron Emission Tomography) agent . This agent, known as “9-(4-[18F]fluoro-3-(hydroxymethyl)butyl)-2(phenylthio)-6-oxopurine” or “[18F]FHBT”, is used for imaging reporter gene expression of HSV1-tk and its mutant HSV1-sr39tk .
Use in Gene Therapy Monitoring
The PET tracer “[18F]FHBT” has been used for monitoring herpes simplex virus type 1 thymidine kinase (HSV1-tk), a reporter gene for cell and gene therapy in humans . This tracer shows potential for improved blood-brain barrier (BBB) penetration .
Use in Biological Process Monitoring
Reporter gene-based molecular imaging, including PET with the appropriate reporter probes, is a noninvasive and quantitative imaging tool for monitoring specific biological processes . It can be used for investigating protein-protein interactions, tracking the fate of transplanted cells, and assessing cell-based therapeutic gene delivery efficiency and treatment efficacy .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of SM cross-coupling reactions, 4-Fluoro-3-(hydroxymethyl)phenol may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Given its use in sm cross-coupling reactions , it is likely that it affects pathways related to carbon–carbon bond formation.
Pharmacokinetics
Its molecular weight is 14213 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Given its use in sm cross-coupling reactions , it is likely that it facilitates the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(hydroxymethyl)phenol. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of 4-Fluoro-3-(hydroxymethyl)phenol.
properties
IUPAC Name |
4-fluoro-3-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGNKMOOSLLPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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